[4-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)phenyl]acetic acid
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Overview
Description
[4-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)phenyl]acetic acid is a complex organic compound with potential applications in various scientific fields. This compound features an imidazo[4,5-b]pyridine core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)phenyl]acetic acid typically involves multi-step organic reactions. One common approach is the condensation of 2-ethylimidazo[4,5-b]pyridine with a phenylacetic acid derivative under acidic or basic conditions. The reaction may require catalysts such as palladium or copper to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification methods like chromatography can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
[4-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation and nitration reactions can introduce functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)phenyl]acetic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
This compound has potential applications in biological research, particularly in studying enzyme interactions and cellular pathways. Its imidazo[4,5-b]pyridine core is known for its ability to bind to various biological targets.
Medicine
In medicine, this compound derivatives are investigated for their therapeutic potential. They may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of [4-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)phenyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[4,5-b]pyridine core can inhibit or activate these targets, leading to various biological effects. Pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- [4-(2-methyl-3H-imidazo[4,5-b]pyridin-3-yl)phenyl]acetic acid
- [4-(2-propyl-3H-imidazo[4,5-b]pyridin-3-yl)phenyl]acetic acid
- [4-(2-butyl-3H-imidazo[4,5-b]pyridin-3-yl)phenyl]acetic acid
Uniqueness
Compared to similar compounds, [4-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)phenyl]acetic acid offers a unique balance of hydrophobic and hydrophilic properties, making it versatile for various applications. Its specific substitution pattern on the imidazo[4,5-b]pyridine core enhances its binding affinity and selectivity for certain biological targets.
Properties
IUPAC Name |
2-[4-(2-ethylimidazo[4,5-b]pyridin-3-yl)phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-2-14-18-13-4-3-9-17-16(13)19(14)12-7-5-11(6-8-12)10-15(20)21/h3-9H,2,10H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHXIYADHBCODF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(N1C3=CC=C(C=C3)CC(=O)O)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>42.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49679447 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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